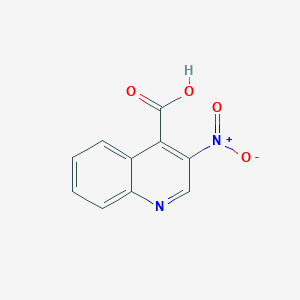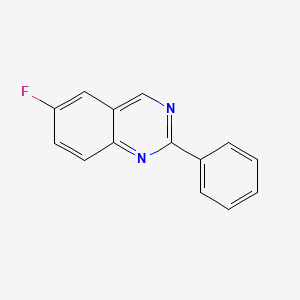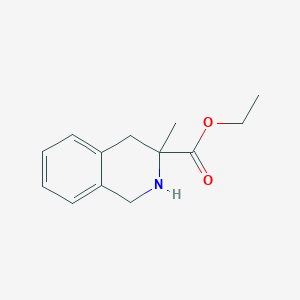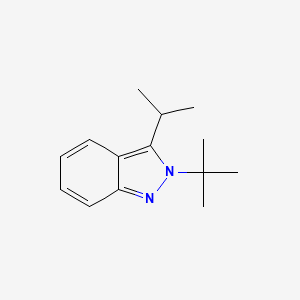
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile is an organic compound that features a trifluoromethyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives under reflux conditions in nitrobenzene . This method provides a straightforward route to the desired indole derivative.
Industrial Production Methods
Industrial production of 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted indole derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indole ring structure allows for interactions with various biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of an indole ring.
4-(Trifluoromethyl)phenylacetonitrile: Contains a phenyl ring instead of an indole ring.
2-(Trifluoromethyl)phenyl acetonitrile: Similar structure but lacks the indole ring.
Uniqueness
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the indole ring. This combination imparts distinct electronic properties and enhances its potential for biological activity compared to other trifluoromethylated compounds.
Properties
Molecular Formula |
C11H7F3N2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-2-1-3-9-10(8)7(4-5-15)6-16-9/h1-3,6,16H,4H2 |
InChI Key |
RRYHCTXOPPVRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


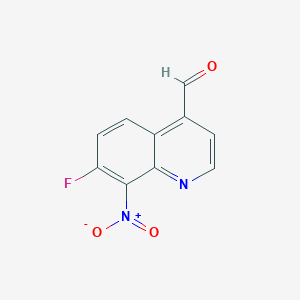

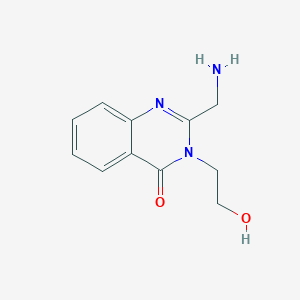

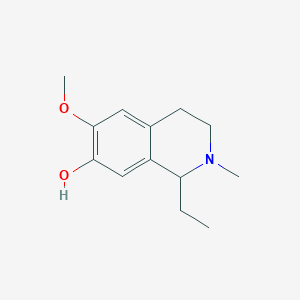
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)

![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)
